Product packaging for Bis[p-(dimethylamino)phenyl]fulvene(Cat. No.:CAS No. 14060-53-8)

Bis[p-(dimethylamino)phenyl]fulvene

Cat. No.: B080432
CAS No.: 14060-53-8
M. Wt: 316.4 g/mol
InChI Key: XBQPPZADIJTFCX-UHFFFAOYSA-N
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Description

Bis[p-(dimethylamino)phenyl]fulvene (CAS 14060-53-8) is a specialized pentafulvene derivative that serves as a versatile precursor in synthetic and medicinal chemistry. Its core structure features a fulvene ring system, known for its unique cross-conjugated electronic properties and reactivity centered on the polarizable exocyclic double bond . The para-dimethylaminophenyl substituents act as strong electron-donating groups (EDGs), which significantly influence the compound's behavior by increasing the electron density of the fulvene π-system and stabilizing the structure . This modification enhances the molecule's nucleophilicity, allowing it to function as a 6π component in cycloaddition reactions with electron-deficient dienes, a key pathway for constructing complex polycyclic scaffolds relevant to materials science . A prominent application of this compound is in the synthesis of novel anti-cancer drug candidates. It is a critical intermediate in the carbolithiation route for creating chiral, heteroaryl-substituted titanocenes functionalized with dimethylamino groups . Research has demonstrated that titanocenes derived from this fulvene exhibit significant cytotoxicity against human tumor cell lines, showing particular promise as anti-proliferative agents . The compound is offered with a purity of 95% and is intended for research purposes only. All chemicals are strictly for laboratory use and are not for diagnostic, therapeutic, or personal use. Researchers should handle this material with care, noting that fulvenes are generally sensitive to oxygen and can be photosensitive .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24N2 B080432 Bis[p-(dimethylamino)phenyl]fulvene CAS No. 14060-53-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[cyclopenta-2,4-dien-1-ylidene-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2/c1-23(2)20-13-9-18(10-14-20)22(17-7-5-6-8-17)19-11-15-21(16-12-19)24(3)4/h5-16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQPPZADIJTFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC=C2)C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570225
Record name 4,4'-[(Cyclopenta-2,4-dien-1-ylidene)methylene]bis(N,N-dimethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14060-53-8
Record name 4,4'-[(Cyclopenta-2,4-dien-1-ylidene)methylene]bis(N,N-dimethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Bis P Dimethylamino Phenyl Fulvene and Functionalized Analogs

Established and Evolving Synthesis Routes

The preparation of fulvenes has evolved significantly from the initial methods, which often resulted in low yields and resinous byproducts. nih.gov Modern methodologies offer greater efficiency, control, and access to a wider range of functionalized derivatives.

Condensation Reactions with Cyclopentadiene (B3395910) Precursors

The most fundamental approach to synthesizing fulvenes is the condensation reaction between cyclopentadiene and a carbonyl compound, a reaction first reported by Thiele. nih.govwikipedia.org In the case of Bis[p-(dimethylamino)phenyl]fulvene, this involves the reaction of cyclopentadiene with p-(dimethylamino)benzaldehyde.

The general reaction is as follows: C₅H₆ + 2 R₂C=O → C₄H₄C=CR₂ + H₂O wikipedia.org

where R₂C=O is p-(dimethylamino)benzaldehyde.

This condensation is typically base-catalyzed. The choice of base and solvent system is critical for optimizing the yield and purity of the product. For instance, a catalytic method utilizing pyrrolidine (B122466) in a methanol-water solvent system has been shown to be an environmentally friendly and efficient approach for condensing p-(dimethylamino)benzaldehyde with cyclopentadiene under mild conditions. The electron-donating dimethylamino groups on the benzaldehyde (B42025) starting material enhance its reactivity towards nucleophilic attack by the cyclopentadienyl (B1206354) anion.

Table 1: Comparison of Catalysts in the Condensation of p-(dimethylamino)benzaldehyde with Cyclopentadiene

Catalyst Solvent System Key Advantages
Pyrrolidine Methanol-Water (9:1) Superior nucleophilicity and solubility, environmentally friendly.

Phase-Transfer Catalysis in Fulvene (B1219640) Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful technique for synthesizing fulvenes, particularly from precursors like indene (B144670) and fluorene. acs.orgacs.org This method avoids the need for Grignard or alkali metal derivatives by using a phase-transfer catalyst, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663), to facilitate the reaction between the organic substrate and an aqueous or solid base. acs.orgcrdeepjournal.org

While direct examples for this compound are not prevalent in the provided results, the principles of PTC are applicable. In a typical PTC setup, the cyclopentadiene precursor would be dissolved in a non-polar solvent, and the reaction initiated by adding a strong base (e.g., sodium hydroxide (B78521) pellets) and the phase-transfer catalyst. acs.org The catalyst transports the hydroxide ions into the organic phase, where they deprotonate the cyclopentadiene, enabling its condensation with the aldehyde. This method can lead to high yields and simplified workup procedures. acs.orgcrdeepjournal.org

Pyrrolidine-Catalyzed Approaches

Pyrrolidine has proven to be a highly effective catalyst for fulvene synthesis. nih.gov Its mechanism involves the formation of a nucleophilic enamine from cyclopentadiene, which then attacks the carbonyl group of the aldehyde in an aldol-type condensation. Subsequent dehydration yields the fulvene product.

The key steps in the pyrrolidine-catalyzed synthesis are:

Enamine Formation: Pyrrolidine reacts with cyclopentadiene to form a more nucleophilic enamine intermediate.

Aldol Condensation: The enamine attacks the p-(dimethylamino)benzaldehyde.

Dehydration: Elimination of water leads to the final fulvene product.

Optimizing reaction conditions is crucial for maximizing yield. For example, using a 9:1 methanol-water solvent mixture has been shown to effectively balance reactant solubility and facilitate the dehydration step. The presence of a protic solvent is essential for the catalytic activity in fulvene formation. nih.gov Furthermore, kinetic studies have revealed that both the presence of acid and the choice of solvent significantly impact the rate and yield of fulvene formation, with water having a negative effect. nih.gov

Reductive Coupling and Carbolithiation Strategies

Reductive coupling reactions offer an alternative pathway to fulvene-like structures, although not directly for the synthesis of this compound itself. These methods typically involve the dimerization of carbonyl compounds using reducing agents based on low-valent titanium. redalyc.org While highly effective for producing alkenes from aldehydes and ketones, this intermolecular approach often lacks selectivity and can produce mixtures of E and Z isomers. redalyc.org

Carbolithiation strategies, on the other hand, provide a route to functionalized cyclopentadienyl systems that can be precursors to fulvenes. For instance, lithiated intermediates can undergo nucleophilic addition to fulvene double bonds at low temperatures to form titanium(IV) dichloride complexes. While not a direct synthesis of the target compound, these methods highlight the versatility of organometallic reagents in modifying fulvene structures.

Design and Synthesis of Functionalized Fulvene Architectures

The electronic properties of fulvenes can be precisely tuned by introducing functional groups onto the fulvene core. This allows for the design of molecules with specific optical, electronic, or reactive properties.

Strategies for Introducing Electron-Donating Groups

The introduction of electron-donating groups (EDGs) at the exocyclic C6-position of pentafulvenes significantly influences their stability and reactivity. beilstein-journals.orgnih.gov EDGs like the dimethylamino group in this compound increase the electron density of the fulvene's π-system, enhancing its nucleophilicity. beilstein-journals.orgnih.gov This increased electron density stabilizes the molecule and allows it to act as a 6π component in cycloaddition reactions. beilstein-journals.orgnih.gov

One established method for introducing a dimethylamino group is through the use of 6-(dimethylamino)fulvene (B184533) as an intermediate. nih.govorgsyn.org This intermediate can be synthesized by reacting cyclopentadienylsodium with a dimethylformamide-dimethyl sulfate complex. orgsyn.org Subsequent reactions can then be employed to build the final this compound structure.

Another approach involves the direct condensation of cyclopentadiene with an aldehyde already bearing the electron-donating group, as seen in the pyrrolidine-catalyzed synthesis with p-(dimethylamino)benzaldehyde. The reactivity in these condensations is accelerated by electron-donating groups on the aromatic aldehyde. nih.gov

Table 2: Effect of Substituents on Fulvene Synthesis and Reactivity

Substituent Type Effect on Condensation Rate with Cyclopentadiene Influence on Fulvene π-System
Electron-Donating Groups (e.g., -NMe₂) Accelerate the reaction nih.gov Increase electron density and nucleophilicity beilstein-journals.orgnih.gov

Targeted Synthesis of Bis-Fulvene Systems

The construction of molecules containing more than one fulvene unit, known as bis-fulvene systems, has been a subject of significant research interest due to their unique electronic and optical properties. These systems extend the conjugation of the fulvene core, leading to potentially useful applications in materials science.

One prominent strategy for synthesizing bis-benzofulvenes involves a two-step process starting from gem-dibromoolefin derivatives. chemistryviews.org This method utilizes a palladium-catalyzed intramolecular Heck cyclization to first form bromobenzofulvene intermediates. chemistryviews.org Subsequently, these intermediates undergo a dimerization reaction mediated by a stoichiometric amount of bis(cyclooctadiene)nickel(0) [Ni(COD)₂] with a bipyridine ligand to yield the final bis-benzofulvene product. chemistryviews.org The reaction conditions for this dimerization are typically heating in tetrahydrofuran (B95107) (THF). chemistryviews.org

Another approach has been developed for the synthesis of bola-type bis(dithiafulvene) (bis-DTF) systems. rsc.org These molecules feature two dithiafulvenyl end groups connected by a flexible linker, such as a 1,3-diphenoxypropane (B1604951) unit. rsc.org The synthesis and properties of these bola-form bis(DTF) compounds have been studied in comparison to their single-fulvene analogues. rsc.org

The electronic properties of these bis-fulvene systems can be finely tuned. For instance, in bis-benzofulvenes, introducing electron-withdrawing groups at the exocyclic methylene (B1212753) position and electron-donating groups on the aromatic ring has been shown to narrow the HOMO-LUMO gap, which is a desirable characteristic for enhancing optoelectronic properties. chemistryviews.orgacs.org

Table 1: Synthetic Strategies for Bis-Fulvene Systems

Bis-Fulvene TypeKey Reaction StepsCatalyst/ReagentPurpose
Bis-Benzofulvene1. Palladium-catalyzed intramolecular Heck cyclization2. Ni(0)-mediated C(sp²)-Br dimerization1. Pd(OAc)₂, PPh₃, Cs₂CO₃2. Ni(COD)₂, bipyridine ligandTo extend the conjugated system and tune optoelectronic properties. chemistryviews.orgacs.org
Bola-type Bis(dithiafulvene)Synthetic design connecting two dithiafulvenyl units with a flexible linker.Not specifiedTo create flexible, redox-active molecules for potential use in electrochemical sensing. rsc.org

Derivatization for Coordination Chemistry Ligands

Fulvenes, including this compound, are highly versatile precursors for ligands in organometallic chemistry. wikipedia.org The electron-donating dimethylamino groups on this compound increase the electron density of the fulvene's π-system, enhancing its stability and nucleophilicity. beilstein-journals.orgnih.gov This property makes it an excellent ligand for various metal centers. Pentafulvenes can offer multiple binding modes to metals, including η², η⁴, η⁶, and η⁵:η¹ coordination. nih.govacs.org

A significant area of research is the synthesis of Group 4 metallocene complexes. For example, bis(η⁵:η¹-pentafulvene)zirconium complexes are synthesized by reacting zirconium tetrachloride (ZrCl₄) with two equivalents of a bulky substituted pentafulvene in the presence of sodium amalgam in THF. acs.orgfigshare.com This method has successfully produced dark red, air- and moisture-sensitive solids. acs.org Similarly, reacting this compound with TiCl₄(THF)₂ and magnesium results in the formation of bis(η⁶-fulvene)titanium complexes.

The reactivity of these fulvene-metal complexes opens pathways to further derivatization. For instance, the bis(η⁵:η¹-pentafulvene)zirconium complex can react with H-acidic compounds like hydrogen chloride to form dichloride complexes, or with amines to yield bis-amide or monoamide complexes, depending on the steric bulk of the amine. figshare.com These reactions demonstrate the utility of fulvene derivatives in creating a diverse range of organometallic structures. beilstein-journals.orgnih.gov

Table 2: Examples of Fulvene-Metal Complexes

Fulvene LigandMetal PrecursorResulting Complex TypeMetal CenterReference
Bulky substituted pentafulveneZrCl₄, Sodium amalgamBis(η⁵:η¹-pentafulvene)zirconiumZirconium (Zr) acs.orgfigshare.com
This compoundTiCl₄(THF)₂, MgBis(η⁶-fulvene)titaniumTitanium (Ti)
Pentafulvene derivativesVariousη², η⁴, η⁶, and η⁵:η¹ complexesTi, Nb, Zr, Re nih.govacs.org

Advanced Purification and Characterization Techniques

The purification and characterization of fulvene derivatives require careful techniques due to their general thermal instability and sensitivity to oxygen and light. beilstein-journals.orgnih.gov A common side reaction in fulvene synthesis is dimerization, which can complicate purification. nih.govnih.gov

Advanced purification of fulvene compounds is often achieved through column chromatography. For instance, the purification of deuterium-labeled tricarbonyl(fulvene)chromium complexes involved repeated chromatography on silica (B1680970) gel using toluene (B28343) as the eluent. researchgate.net This was followed by recrystallization from ethanol (B145695) to yield pure crystalline products. researchgate.net The choice of solvent is critical; for example, the poor solubility of some bis(η⁵:η¹-pentafulvene)zirconium complexes in aliphatic solvents makes their purification challenging. acs.org

A suite of spectroscopic and analytical methods is employed for the unambiguous characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. In studies of deuterium-labeled fulvene-metal complexes, NMR analysis was crucial for the unambiguous assignment of signals corresponding to the coordinated fulvene. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. For a synthesized diphenylfulvene derivative, characteristic IR bands were observed at 1587, 1464, 1352, 783, and 764 cm⁻¹. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of molecular structure, including bond lengths and angles. This technique was used to determine the molecular structures of various N,N-bis(diphenylphosphino)dimethylaniline complexes and bis(η⁵:η¹-pentafulvene)zirconium complexes, revealing details like the coordination environment of the metal center. acs.orgfigshare.comresearchgate.net

Cyclic Voltammetry: This electrochemical technique is used to study the redox properties of fulvene systems. Comparative studies on a bola-type bis(dithiafulvene) and its monomeric analogue showed that the bis-fulvene system had significantly lower redox potentials, a property attributed to its flexible structure. rsc.org

UV-Vis Absorption Spectroscopy: This method is used to investigate the optical properties, such as the HOMO-LUMO gap, which is particularly important for compounds designed for optoelectronic applications. chemistryviews.orgrsc.org

Table 3: Characterization Data for a Diphenylfulvene Derivative

TechniqueData
Melting Point111 °C
IR (KBr, cm⁻¹)1587, 1464, 1352, 783, 764, 685
¹H NMR (CDCl₃, δ ppm)7.32 - 6.85 (m), 6.73, 6.58 (AB, J = 7 Hz)
¹³C NMR (CDCl₃, δ ppm)146.6, 144.2, 141.9, 141.2, 138.8, 135.8 (quaternary C); 132.0 - 126.1 (m, C-D); 131.4, 130.3, 127.0, 124.4, 123.4, 120.7 (C-H)
Data sourced from a study on a deuterated diphenylfulvene derivative. researchgate.net

Mechanistic Organic Chemistry and Reactivity of Bis P Dimethylamino Phenyl Fulvene Derivatives

Cycloaddition Reaction Mechanisms

The fulvene (B1219640) core's ability to act as a 2π, 4π, or 6π component makes it a versatile participant in numerous cycloaddition reactions. nih.govbeilstein-journals.org This versatility, combined with the electronic influence of its substituents, leads to a rich and complex cycloaddition chemistry, providing access to a diverse range of fused ring and polycyclic structures. nih.govbeilstein-journals.org

[m+n] Cycloadditions (e.g., [2+3], [4+2], [6+3], [6+4])

Bis[p-(dimethylamino)phenyl]fulvene and its derivatives are known to participate in a variety of [m+n] cycloaddition reactions. The specific pathway taken is highly dependent on the reacting partner and the electronic properties of the fulvene itself. beilstein-journals.org

[2+3] and [4+2] Cycloadditions: Pentafulvenes can act as 2π components in reactions with electron-deficient dienes and as 4π components (dienes) in Diels-Alder reactions with dienophiles. nih.govbeilstein-journals.org For instance, 6,6-dimethylfulvene (B1295306) reacts with p-benzoquinone to yield both [2+3] and [4+2] cycloadducts. nih.govresearchgate.net The [4+2] cycloaddition, or Diels-Alder reaction, is a common pathway for fulvenes, where they typically react as the 4π component due to their electron-rich nature. beilstein-journals.orgnih.gov

[6+3] Cycloadditions: The presence of strong electron-donating groups, such as the dimethylamino group, increases the electron density on the fulvene's π-system. nih.govbeilstein-journals.org This enhanced nucleophilicity allows the fulvene to function as a 6π component in reactions with electron-deficient partners. nih.govbeilstein-journals.org An example is the [6+3] cycloaddition of 6-(dimethylamino)fulvene (B184533) with p-benzoquinone. nih.govresearchgate.net

[6+4] Cycloadditions: The reaction of fulvenes with tropones has been a subject of interest, with the potential for a [6+4] cycloaddition. Initial proposals suggested a concerted mechanism where the fulvene acts as the 6π component and tropone (B1200060) as the 4π component. beilstein-journals.org However, alternative mechanistic proposals, such as an initial [6+4] cycloaddition with the fulvene as the 4π component followed by a Cope rearrangement, have also been put forward. beilstein-journals.org

The diverse cycloaddition pathways of fulvenes are summarized in the table below, highlighting the versatility of this class of compounds.

Cycloaddition TypeFulvene ComponentReacting Partner ExampleReference
[2+3]p-Benzoquinone nih.govresearchgate.net
[4+2] (Diels-Alder)Dienophiles (e.g., p-benzoquinone, maleimides) nih.govbeilstein-journals.org
[6+3]Electron-deficient dienes (e.g., p-benzoquinone) nih.govresearchgate.net
[6+4]4π or 6πTropone beilstein-journals.org

Role of Substituents (e.g., Dimethylamino Groups) in Reactivity Modulation

Substituents at the exocyclic C6 position of the fulvene ring play a crucial role in modulating its reactivity. Electron-donating groups (EDGs), such as the dimethylamino groups in this compound, significantly influence the electronic properties and, consequently, the chemical behavior of the molecule. nih.govbeilstein-journals.org

The dimethylamino groups increase the electron density of the fulvene's π-system, which enhances its nucleophilicity and thermodynamic stability. nih.govbeilstein-journals.org This increased electron density allows the fulvene to participate as a 6π component in cycloaddition reactions with electron-deficient species. nih.govbeilstein-journals.org The electron-donating nature of these substituents stabilizes the transition state in Diels-Alder reactions, generally leading to increased reaction rates. beilstein-journals.org

Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can favor different reaction pathways. The interplay between the electronic nature of the substituents and the inherent reactivity of the fulvene core allows for fine-tuning of its chemical behavior. beilstein-journals.org

Stereochemical and Regiochemical Aspects of Cycloadditions

The cycloaddition reactions of fulvenes often exhibit high stereospecificity and regioselectivity. In intramolecular cycloadditions, the stereochemical outcome can be dependent on the length of the tether connecting the reacting moieties. nih.gov For instance, pentafulvenes tethered to dienes have been used to synthesize polycyclic systems like kigelinol and neoamphilectane in a stereospecific manner. nih.gov

In intermolecular reactions, the regioselectivity is governed by the electronic properties of both the fulvene and the reacting partner. For example, the reaction of 6,6-dimethylfulvene with 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene yields a Diels-Alder adduct that can rearrange to a formal [2+2] adduct with complete regiospecificity. nih.gov Furthermore, acid-catalyzed isomerization of the initial adduct leads to a different regioisomeric product. nih.gov

Reactions of 6-(dimethylamino)fulvene with diazoazoles and diazonium salts have been shown to proceed with high regioselectivity, resulting in acyclic coupling products at the α-carbon atom of the cyclopentadiene (B3395910) ring. researchgate.net

Photochemical Reaction Pathways

Fulvene derivatives, including this compound, exhibit interesting photochemical reactivity, leading to isomerization and rearrangement products.

Photoisomerization Mechanisms

Upon irradiation, fulvenes can undergo photoisomerization. While specific details for this compound are not extensively documented in the provided results, general principles of fulvene photochemistry suggest the possibility of E/Z isomerization around the exocyclic double bond, especially in unsymmetrically substituted derivatives.

Photorearrangement and Cyclopropanation Reactions

Photolysis of certain fulvene derivatives can lead to intramolecular [2+2] cycloaddition reactions. For example, photolysis of a bis(enamino-Cp)ZrCl2 complex derived from 6-dimethylamino-6-methylpentafulvene results in a rapid intramolecular [2+2] cycloaddition to yield a cis-bis(dimethylamino)cyclobutylene-bridged ansa-zirconocene complex. researchgate.net Similarly, a bis(2-butadienylindenyl)ZrCl2 complex undergoes a formal [4+4] cycloaddition upon photolysis. researchgate.net These reactions highlight the potential for forming complex bridged structures through photochemical pathways.

Intramolecular Energy Transfer and Dynamics

The photophysical and dynamic properties of fulvene derivatives are dictated by their unique electronic structure. Upon photoexcitation, these molecules undergo complex structural dynamics. worktribe.com The electronic character of this compound is defined by a "push-pull" system, where the dimethylamino groups act as powerful electron donors, polarizing the fulvene core. This inherent polarization is crucial in understanding its excited-state behavior.

Studies on related phenyl-substituted polyenes and cyclopentadienes show that upon excitation, these molecules can undergo significant geometry changes. ucla.edu For fulvene systems, theoretical and spectroscopic studies have explored the nature of their singlet excited states. nih.gov The lowest excited states are often coplanar, but other states can be bent. nih.gov After excitation, a key dynamic process observed in analogous systems is structural reorganization, sometimes involving planarization from a non-planar ground state conformation, which can occur on a picosecond timescale. worktribe.comrsc.org This relaxation from the initial Franck-Condon excited state is often accompanied by an internal charge transfer, a process that is influenced by solvent polarity. rsc.org The dynamics of this compound are therefore likely to involve rapid structural reorganization and charge redistribution in the excited state, driven by the strong electron-donating character of the dimethylamino-substituted phenyl groups.

Coordination Chemistry and Metal Complex Formation

The cross-conjugated π-system of fulvenes makes them versatile ligands in organometallic chemistry. nih.govbeilstein-journals.org this compound, in particular, serves as a precursor for various metal complexes.

Ligand Properties of Fulvene Derivatives

Fulvene derivatives possess unique properties as ligands due to their adaptable electronic structure. beilstein-journals.org The exocyclic double bond and the cyclopentadienyl (B1206354) ring system allow them to coordinate to metal centers in various fashions. beilstein-journals.orgnih.gov Depending on the substituents at the exocyclic C6 carbon, the electronic nature of the fulvene can be tuned. Electron-donating groups (EDGs), such as the dimethylamino groups in this compound, enhance the electron density of the fulvene's π-system. This increased electron density stabilizes a dipolar resonance structure where the five-membered ring bears a partial negative charge, enhancing its aromatic character and making it a more effective ligand for electron-deficient metal centers. beilstein-journals.orgnih.gov

Due to their conjugated system, pentafulvenes can act as 2π, 4π, or 6π components in cycloadditions, a versatility that extends to their coordination behavior. beilstein-journals.org Related aminofulvene-aldiminate (AFA) ligands, which share the aminofulvene core, have been shown to coordinate effectively to a range of metals, including ruthenium, rhodium, and copper, acting as mono- or bidentate ligands. nih.govacs.org

Ligand Characteristics of Substituted Pentafulvenes

Substituent Type at C6Electronic EffectInfluence on Dipolar Resonance StructureResulting Ligand Character
Electron-Donating Groups (EDG) (e.g., -NMe₂)Increases electron density on the ringStabilizes negative charge on the cyclopentadienyl ringEnhanced σ-donation, better for electron-poor metals
Electron-Withdrawing Groups (EWG) (e.g., -CN)Decreases electron density on the ringDestabilizes negative charge on the cyclopentadienyl ringEnhanced π-acceptance, better for electron-rich metals

Synthesis of Metallocene and Other Transition Metal Complexes

This compound is a documented ligand precursor in organometallic synthesis. A notable example is its reaction with a titanium(IV) precursor to form a bis(fulvene)titanium complex. This synthesis demonstrates the ability of the fulvene to act as an η⁶-ligand.

Synthesis of a Bis(fulvene)titanium Complex

ReactantsConditionsProductYieldReference
This compound, TiCl₄(THF)₂, MgTHF, 12 h stirringbis(η⁶-fulvene)titanium complex70%

Furthermore, other fulvene derivatives have been used to synthesize a variety of transition metal complexes. For instance, 6,6-dialkyl and 6,6-diphenylfulvenes react with tetraneopentyl complexes of zirconium and hafnium. In these reactions, one of the neopentyl groups adds to the exocyclic carbon of the fulvene, which converts the fulvene into a substituted cyclopentadienyl ligand, a key step in forming metallocene-type structures. osti.gov Similarly, aminofulvene-aldiminate derivatives react with ruthenium and rhodium precursors to yield η⁵-coordinated complexes. nih.gov They also react with copper(I) chloride to form stable copper complexes. acs.org

Influence of Fulvene Ligands on Metal Center Reactivity

Ligands play a critical role in modulating the electronic properties and subsequent reactivity of a metal center. youtube.com Fulvene ligands, with their tunable electronics, can significantly influence the behavior of the coordinated metal.

The transformation of a fulvene ligand itself can be a key reaction pathway for its complexes. For example, early-transition-metal fulvene complexes have shown reactivity where the fulvene ligand is transformed into a bidentate dialkoxide. acs.org The electronic properties of the ligand can also dictate the redox behavior of the complex. In a study of a ruthenium aminofulvene-aldiminate complex, cyclic voltammetry revealed that oxidation occurred on the ligand backbone rather than at the Ru metal center. nih.gov This suggests that the fulvene-based ligand can act as a redox-active participant, protecting the metal from oxidation.

Radical Reactions and Isomerization Processes

Fulvenes are known to participate in radical reactions and undergo isomerization. beilstein-journals.orgnih.gov These processes are fundamental to the chemistry of the fulvene core. A radical reaction typically proceeds through three main stages: initiation (formation of radicals), propagation (a chain reaction involving radicals), and termination (combination of radicals). libretexts.orgyoutube.comyoutube.com Radical reactions are generally not stereoselective due to the planar or rapidly inverting nature of the radical intermediates. youtube.com

A significant isomerization process for the fulvene core is its thermal conversion to benzene. fiu.edu This process has been studied theoretically, with calculations suggesting a high activation barrier. fiu.edu The energetic difference between fulvene and its more stable isomer, benzene, is considered a measure of the aromatic stabilization energy of benzene. nih.govacs.org This "fulvenization" approach provides a calculated aromatic stabilization energy of approximately 34 kcal·mol⁻¹. nih.govacs.org Experimental data based on enthalpies of formation yield a similar value of 33.72 kcal·mol⁻¹. acs.org The presence of bulky p-(dimethylamino)phenyl substituents on the exocyclic carbon of this compound would likely influence the kinetics and thermodynamics of such an isomerization.

Calculated and Experimental Energy Differences for Fulvene-Benzene Isomerization

MethodSystemValue (kcal·mol⁻¹)Reference
PBE0/def2-TZVP CalculationBenzene (Singlet State)34.05 nih.govacs.org
Experimental (Enthalpy of Formation)Benzene vs. Fulvene33.72 acs.org
PBE0/def2-TZVP CalculationBenzene (Triplet State)-17.85 acs.org

Due to their reactivity, fulvenes are also prone to dimerization and polymerization, which can proceed through radical pathways. nih.gov The high reactivity is centered on the polarizable exocyclic double bond, which is susceptible to radical attack. beilstein-journals.orgnih.gov

Molecular Engineering and Rational Design Principles for Fulvene Based Systems

Design Strategies for Tunable Electronic and Photophysical Properties

The electronic and photophysical characteristics of fulvenes can be precisely tuned through strategic molecular design. This section delves into the key principles governing these properties, with a particular emphasis on how they manifest in Bis[p-(dimethylamino)phenyl]fulvene.

Modulation of Aromaticity in Ground and Excited States for Specific Functionality

The aromaticity of the cyclopentadienyl (B1206354) ring in fulvenes is not fixed and can be modulated by substituents, a principle that is central to their design for specific functions. In the ground state (S₀), the parent pentafulvene is considered non-aromatic. However, the introduction of strong electron-donating groups at the exocyclic C6 position, such as the p-(dimethylamino)phenyl groups in this compound, significantly alters its electronic structure. nih.govresearchgate.netrsc.org These substituents push electron density into the five-membered ring, inducing a greater degree of aromatic character by favoring a dipolar resonance structure with a cyclopentadienide-anion-like ring. nih.govresearchgate.netrsc.org This increased aromaticity in the ground state contributes to the compound's stability.

Conversely, the aromaticity of fulvenes in their excited states follows different rules, primarily Baird's rule for the lowest triplet state (T₁), which is the reverse of Hückel's rule for the ground state. rsc.orgacs.orgrsc.orgacs.org For a pentafulvene, a 4n π-electron system in the ring would be aromatic in the T₁ state. Excitation of a fulvene (B1219640) from the S₀ to the first excited singlet state (S₁) often leads to a reversal of the dipole moment, reflecting a change in the electronic distribution and, consequently, the aromatic character. rsc.orgrsc.org This shift from a more aromatic ground state to a less aromatic or even anti-aromatic excited state is a key principle in designing fulvenes for photochemical applications. researchgate.net By strategically placing substituents, one can influence the degree of aromaticity in both the ground and excited states, thereby tuning the molecule's photophysical properties and reactivity. nih.govacs.org

Control of Singlet and Triplet State Energies

The energies of the singlet (S₁) and triplet (T₁) excited states, and the gap between them (ΔEST), are critical parameters that dictate the photophysical behavior of a molecule, including its fluorescence and phosphorescence properties. In fulvene derivatives, these energies can be rationally controlled through substituent effects that modulate the aromaticity of the ground and excited states. nih.govacs.org

Impact of Substituent Effects on Molecular Polarity and Charge Transfer

The introduction of substituents with strong electronic effects dramatically influences the molecular polarity and intramolecular charge transfer (ICT) characteristics of fulvenes. The two p-(dimethylamino)phenyl groups in this compound act as potent electron donors, creating a "push-pull" system where the fulvene core acts as the electron acceptor. This electronic arrangement leads to a highly polarized molecule with a significant ground-state dipole moment.

This inherent polarity and the potential for ICT are often manifested in the solvatochromic behavior of the compound, where the absorption and fluorescence spectra shift in response to the polarity of the solvent. beilstein-journals.orgnih.gov For donor-acceptor systems, a larger Stokes shift is often observed in more polar solvents, indicative of a more polar excited state resulting from ICT. beilstein-journals.org While specific solvatochromism studies on this compound are not detailed in the available literature, the known behavior of similar donor-acceptor substituted aromatic compounds suggests that it would exhibit significant solvatochromic shifts. beilstein-journals.orgnih.govrsc.orgbeilstein-journals.org The fluorescence emission in such molecules arises from an excited state with significant intramolecular charge transfer. beilstein-journals.orgbeilstein-journals.org

Advanced Applications in Molecular Devices and Materials (Academic Context)

The tunable electronic properties and reactivity of fulvenes, particularly those bearing donor substituents like this compound, make them attractive candidates for advanced applications in an academic research context.

Photochromic and Electrochromic Dye Development

Photochromic and electrochromic materials, which undergo reversible color changes upon stimulation by light or electricity, respectively, are of great interest for applications in smart windows, displays, and optical data storage. Fulvene derivatives have been identified as a promising class of compounds for the development of such materials. nih.govacs.org160.153.132 The underlying principle for their chromic behavior often lies in the ability to switch between two or more stable or metastable states with different absorption spectra.

While specific studies on the photochromic or electrochromic properties of this compound are not prominent in the reviewed literature, the general class of fulvenes has shown potential. nih.govacs.orgrsc.orgresearchgate.net For instance, triphenylamine-based polymers, which share the dimethylamino-substituted phenyl motif, have been extensively studied for their electrochromic properties. 160.153.132 The electron-rich nature of this compound suggests that it could be a valuable component in the design of new chromic materials.

Precursors for Complex Polycyclic Scaffolds and Natural Product Synthesis

One of the most significant applications of fulvenes in organic synthesis is their use as versatile precursors for the construction of complex polycyclic scaffolds and natural products. nih.govbeilstein-journals.org Their ability to participate in various cycloaddition reactions makes them powerful building blocks. nih.govbeilstein-journals.org

Fulvenes substituted with electron-donating groups, such as 6-(dimethylamino)fulvene (B184533) and by extension this compound, exhibit enhanced nucleophilicity and stability. beilstein-journals.orgnih.gov This allows them to act as 6π components in cycloaddition reactions, a reactivity pattern that is less common for the parent fulvene. beilstein-journals.orgnih.gov This reactivity has been harnessed in the synthesis of various complex molecules, including azulenes. orgsyn.orgmdpi.comthieme.demdpi.com The reaction of fulvenes with dienophiles like quinones can proceed via different cycloaddition pathways, leading to a variety of polycyclic products. nih.govresearchgate.net For example, 6-(dimethylamino)pentafulvene can participate as a 6π component in a [6+3] cycloaddition with p-benzoquinone. nih.govresearchgate.net

The Ziegler-Hafner azulene (B44059) synthesis is a classic example where fulvene derivatives are key intermediates. orgsyn.org While many examples utilize simpler 6-substituted fulvenes, the principles can be extended to more complex derivatives like this compound to access highly substituted polycyclic aromatic systems. mdpi.com The reactivity of this compound in cycloaddition reactions with partners such as tetrazines and diazacyclopentadienones has also been noted, highlighting its utility in constructing nitrogen-containing heterocycles.

Below is a table summarizing the cycloaddition reactivity of fulvenes with electron-donating groups:

Reactant PartnerCycloaddition TypeResulting ScaffoldReference
Electron-deficient dienes[6+3]Polycyclic systems nih.govresearchgate.net
Quinones[4+2], [6+3]Bicyclic and polycyclic adducts nih.govresearchgate.net
α-Pyrones[6+4]Azulene derivatives mdpi.com
Tetrazines[4+2]Bicyclic adducts
Diazacyclopentadienones[4+2]Nitrogen-containing heterocycles

Components in Donor-Acceptor Architectures and Molecular Electronics

The unique electronic structure of this compound (BDMAPF), characterized by a fulvene core substituted with two powerful electron-donating p-(dimethylamino)phenyl groups, makes it a compelling candidate for applications in donor-acceptor (D-A) architectures and molecular electronics. The inherent push-pull nature of this molecule, where the dimethylamino groups act as electron donors and the fulvene core can act as an electron acceptor, is central to its functionality in these advanced materials.

The electronic properties of BDMAPF are defined by its conjugated π-system. The electron-donating dimethylamino groups polarize the fulvene core, leading to a significant intramolecular charge-transfer (ICT) character. This charge transfer is evident in the molecule's optical properties. The presence of the p-(dimethylamino)phenyl substituents induces a notable redshift in both the absorption and emission spectra compared to fulvene derivatives with less polar or non-polar substituents. This shift is a direct consequence of the strong donor-acceptor interaction that lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Role in Donor-Acceptor Architectures

In the context of donor-acceptor architectures, BDMAPF can function as a potent electron donor. Its ability to form stable charge-transfer complexes is a key attribute. When paired with suitable electron-acceptor molecules, BDMAPF can engage in photoinduced electron transfer, a fundamental process in many organic electronic and optoelectronic applications. The electron-donating strength of the dimethylamino groups enhances the electron density of the fulvene's π-system, increasing its nucleophilicity and its propensity to form stable adducts with electron-deficient partners.

The formation of such charge-transfer complexes can lead to materials with novel electronic and optical properties, including high electrical conductivity and stability, which are crucial for applications in organic electronics.

Applications in Molecular Electronics

The distinct electronic and optical characteristics of BDMAPF suggest its potential for use in various molecular electronic components. While specific device applications are still an emerging area of research, the fundamental properties of the molecule align with the requirements for several key functions:

Nonlinear Optical (NLO) Materials: The significant intramolecular charge transfer within BDMAPF points to a large second-order hyperpolarizability (β), a key parameter for second-order NLO materials. Molecules with high β values are sought after for applications in electro-optic switching and frequency conversion. Theoretical frameworks such as Density Functional Theory (DFT) can be employed to calculate the hyperpolarizability of such push-pull fulvene derivatives.

Potential for Molecular Switches: The possibility of reversible changes in the electronic and optical properties of fulvene derivatives upon external stimuli (e.g., light, electric field) opens the door for their use as molecular switches. The distinct electronic states of the neutral and charge-separated forms of BDMAPF could be harnessed for this purpose.

Components in Organic Light-Emitting Diodes (OLEDs): The strong fluorescence of BDMAPF, with an emission maximum in the visible region, suggests its potential as an emissive layer or dopant in OLEDs. The tunability of the emission wavelength through modification of the donor and acceptor moieties in fulvene systems is an active area of research for developing new and efficient light-emitting materials.

Table of Spectroscopic and Electronic Properties of this compound and Related Compounds

CompoundSubstituentAbsorption Max (nm)Emission Max (nm)Key Electronic Feature
This compound (BDMAPF) p-(dimethylamino)phenyl366 525 Strong intramolecular charge transfer
Phenyl-substituted fulvenePhenyl~300–350 Not ReportedWeaker charge transfer character
Cyclohexyl-substituted fulveneCyclohexyl~300–350 Not ReportedMinimal charge transfer character

Q & A

Basic: What are the primary synthetic routes for Bis[p-(dimethylamino)phenyl]fulvene, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via [6π] electrocyclization of substituted fulvene precursors or through cross-coupling reactions involving dimethylaminophenyl groups. Key factors include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency but may increase side reactions.
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling yields but require rigorous oxygen-free conditions.
  • Temperature control : Lower temperatures (0–25°C) stabilize intermediates but prolong reaction times.
    Validate purity using HPLC coupled with mass spectrometry, and optimize conditions via Design of Experiments (DoE) to balance yield and scalability .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s electronic structure?

Methodological Answer:
Combine UV-Vis spectroscopy (to analyze π→π* transitions and charge-transfer bands) with NMR (¹H/¹³C) for structural confirmation. For advanced electronic profiling:

  • Cyclic voltammetry : Quantify HOMO-LUMO gaps and redox potentials.
  • Time-resolved fluorescence spectroscopy : Assess excited-state dynamics (e.g., intersystem crossing rates).
    Cross-reference computational data (DFT calculations) to validate experimental spectra .

Advanced: How do steric and electronic effects of dimethylamino groups impact the compound’s supramolecular assembly?

Methodological Answer:
Design comparative studies using derivatives with varied substituents (e.g., -OMe vs. -NMe₂). Key approaches:

  • X-ray crystallography : Resolve intermolecular interactions (e.g., π-stacking vs. hydrogen bonding).
  • Solvatochromism studies : Correlate solvent polarity with aggregation behavior.
    Contradictions in reported crystal packing (e.g., planar vs. twisted conformations) may arise from solvent-dependent polymorphism. Address this via controlled crystallization trials and Hirshfeld surface analysis .

Advanced: What experimental strategies resolve contradictions in reported photophysical data (e.g., conflicting quantum yield values)?

Methodological Answer:
Common discrepancies stem from:

  • Sample preparation : Trace oxygen or moisture quenches fluorescence. Use glovebox techniques for inert handling.
  • Instrument calibration : Standardize measurements using reference dyes (e.g., quinine sulfate).
  • Environmental factors : Test under controlled humidity/temperature.
    Publish full experimental protocols (e.g., excitation wavelengths, integration times) to enhance reproducibility .

Advanced: How can computational modeling guide the design of this compound-based optoelectronic materials?

Methodological Answer:
Employ a hybrid workflow:

DFT/Molecular Dynamics (MD) : Predict charge-transfer pathways and thermal stability.

Machine Learning (ML) : Train models on existing datasets to forecast absorption maxima or bandgap tuning.

Experimental validation : Synthesize top-predicted candidates and compare with simulations.
Note limitations: DFT often underestimates excited-state energies; calibrate using higher-level methods (e.g., CASSCF) for accuracy .

Advanced: What are the challenges in correlating solution-phase and solid-state properties for this compound?

Methodological Answer:
Key methodological considerations:

  • Thin-film fabrication : Use spin-coating vs. vapor deposition to assess morphology-dependent properties.
  • In-situ spectroscopy : Monitor phase transitions via temperature-dependent Raman or FTIR.
  • Surface-sensitive techniques : Apply AFM or SEM to link nanoscale structure to bulk behavior.
    Discrepancies often arise from solvent residues in films; mitigate via Soxhlet extraction or annealing protocols .

Basic: What theoretical frameworks explain the compound’s nonlinear optical (NLO) properties?

Methodological Answer:
Ground theories include:

  • Two-photon absorption (TPA) models : Correlate donor-acceptor strength with TPA cross-sections.
  • Density functional theory (DFT) : Calculate hyperpolarizability (β) values.
    Validate using Z-scan techniques and compare with analogous fulvene derivatives to isolate electronic contributions .

Advanced: How do competing reaction pathways during synthesis affect byproduct formation, and how can these be minimized?

Methodological Answer:
Map reaction pathways using:

  • Isotopic labeling : Track intermediate formation via GC-MS.
  • In-situ NMR : Monitor real-time kinetics.
    Optimize via:
  • Microwave-assisted synthesis : Reduces side reactions by accelerating desired pathways.
  • Flow chemistry : Enhances heat/mass transfer for selectivity.
    Publish detailed kinetic profiles to guide reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.